dimethyl mesitylboronate

Descripción general

Descripción

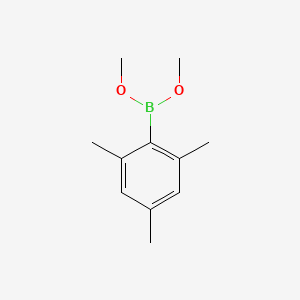

Dimethyl mesitylboronate is an organoboron compound with the molecular formula C₁₁H₁₇BO₂ . It is a boronic ester derived from mesitylene (1,3,5-trimethylbenzene) and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl mesitylboronate can be synthesized through the reaction of mesitylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired boronate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions similar to the laboratory synthesis. The process may be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl mesitylboronate primarily undergoes cross-coupling reactions , particularly the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also participate in oxidation and substitution reactions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.

Substitution: It can undergo substitution reactions with nucleophiles, where the boronate group is replaced by another functional group.

Major Products

Aplicaciones Científicas De Investigación

Dimethyl mesitylboronate is a chemical compound used in scientific research, particularly in the synthesis of organic molecules with applications in optoelectronics and material science . It is also utilized in the creation of thermally activated delayed fluorescence (TADF) emitters .

Scientific Research Applications

- Synthesis of Mesitylated Compounds this compound is used to introduce a mesityl group into other molecules . A mesityl group is a bulky aromatic substituent that can modify the electronic and steric properties of a molecule .

- Production of Azaborines this compound is used in the synthesis of azaborines, which are boron- and nitrogen-containing organic compounds . Azaborines are used as weak donors in deep-blue thermally activated delayed fluorescence (TADF) emitters .

- Mesitylated Trityl Radicals this compound is used in the production of mesitylated trityl radicals, which have applications in electroluminescent devices . Mesityl substitution can enhance the photoluminescence quantum yield (PLQE) of these radicals, making them more efficient in light-emitting applications .

- Suzuki-Miyaura Coupling Reactions this compound can be converted to boronic acid pinacol ester groups, which can then undergo Suzuki-Miyaura coupling reactions . These reactions allow for the selective introduction of complex organic groups into a molecule . For example, in one study, it was used in the synthesis of a D–A structure M 2TTM-3PCz .

Case Studies

- Azaborine-based TADF Emitters A study used this compound to synthesize azaborine derivatives for use as emitters in organic light-emitting diodes (OLEDs) . By using this compound to introduce a mesityl group, the researchers were able to fine-tune the electronic properties of the azaborine, resulting in high-efficiency deep-blue emission . The OLEDs with tmCzAZB and dmAcAZB showed EQEmax of 12.4% and 29.9%, respectively, at associated λEL of 464 nm and 469 nm .

- Mesityl-Substituted TTMs In another study, this compound was used to synthesize mesityl-substituted trityl radicals (TTMs) . The mesityl groups increased the photoluminescence quantum yield (PLQE) of the TTMs, making them more suitable for use in electroluminescent applications .

Mecanismo De Acción

The mechanism of action of dimethyl mesitylboronate in Suzuki-Miyaura coupling involves the transmetalation step, where the boronate transfers its organic group to the palladium catalyst. This is followed by reductive elimination , forming the carbon-carbon bond and regenerating the palladium catalyst . The molecular targets are the palladium catalyst and the aryl halide, and the pathway involves the formation of a palladium-boron complex .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid

- Methylboronic acid

- Vinylboronic acid

- Allylboronic acid

Uniqueness

Dimethyl mesitylboronate is unique due to its steric hindrance provided by the mesityl group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. This makes it particularly useful in cases where other boronic esters might lead to unwanted side reactions or lower yields .

Actividad Biológica

Dimethyl mesitylboronate (DMMB) is a boron-containing compound that has garnered attention for its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. This article delves into the biological activity of DMMB, highlighting its mechanisms of action, applications, and relevant case studies.

DMMB is classified as a boronic ester, specifically featuring two methoxy groups attached to a mesityl group. Its chemical structure can be represented as follows:

DMMB is synthesized through the reaction of mesityl magnesium bromide with dimethyl carbonate, typically in an anhydrous solvent like THF or diethyl ether. The compound is characterized by its stability and reactivity, particularly in coupling reactions involving organoboron compounds.

Mechanisms of Biological Activity

DMMB exhibits several biological activities attributed to its boron atom, which can participate in Lewis acid-base interactions. The following points summarize its mechanisms:

- Catalytic Activity : DMMB has been shown to promote various organic reactions, including amide synthesis and diol esterification. Its Lewis acidity facilitates the formation of reactive intermediates, enhancing reaction rates and yields .

- Photochemical Properties : Recent studies indicate that DMMB can undergo photochemical transformations when exposed to UV light. This property is useful for "decaging" reactions where protective groups are removed in a controlled manner, allowing for the selective activation of biological molecules .

- Radical Formation : DMMB can stabilize radical species, which are crucial in various biochemical processes. The presence of mesityl groups enhances the stability of these radicals, making them viable for further chemical transformations .

Applications in Medicinal Chemistry

DMMB's biological activity extends into medicinal chemistry, where it has been explored for its potential therapeutic effects:

- Anticancer Activity : Some studies have investigated the use of DMMB derivatives in targeting cancer cells. The ability to form stable complexes with biomolecules may allow for selective targeting and delivery of therapeutic agents .

- Drug Development : DMMB serves as a building block in the synthesis of more complex boron-containing pharmaceuticals. Its unique reactivity profile makes it an attractive candidate for developing new drug candidates aimed at various diseases .

Case Study 1: Amide Synthesis

A study demonstrated that DMMB could effectively catalyze the formation of amides from carboxylic acids and amines under mild conditions. The reaction showcased high yields and selectivity, indicating the potential utility of DMMB in pharmaceutical synthesis .

Case Study 2: Photochemical Decaging

Research highlighted the use of DMMB in photochemical decaging reactions. By employing UV light, researchers successfully activated protected biomolecules, showcasing DMMB's role as a versatile tool in chemical biology .

Summary Table of Biological Activities

| Activity | Mechanism | Application |

|---|---|---|

| Catalytic Reactions | Lewis acid-base interactions | Organic synthesis |

| Photochemical Transformations | UV-induced decaging reactions | Chemical biology |

| Radical Stabilization | Stabilizes reactive intermediates | Anticancer drug development |

Propiedades

IUPAC Name |

dimethoxy-(2,4,6-trimethylphenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-8-6-9(2)11(10(3)7-8)12(13-4)14-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEUIABFEQHUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.